molecular formula C18H15NO5 B1675729 Oxylycorine CAS No. 61221-41-8

Oxylycorine

Cat. No.: B1675729
CAS No.: 61221-41-8
M. Wt: 325.3 g/mol
InChI Key: HKIJKEFVQKXWGW-UHFFFAOYSA-N
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Description

Oxylycorine (C₁₆H₁₂NO₃·C₂H₃O₂, molecular weight 325.319) is a lycorine-type alkaloid derived from Lycoris radiata (red spider lily) . Structurally, it features a phenanthridine core modified by oxidation, distinguishing it from its parent compound, lycorine. Clinically, this compound demonstrates potent anticancer activity, particularly against gastric, hepatic, and head/neck malignancies. At 10–15 mg/kg, it extends the lifespan of Ehrlich ascites and hepatoma-bearing mice by 121–192%, attributed to apoptosis induction and cell cycle arrest . Its acetate salt form (lycobetaine acetate) also exhibits antifungal properties against Penicillium roqueforti and Aspergillus niger .

Properties

IUPAC Name

5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3.C2H4O2/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17;1-2(3)4/h3-7H,1-2,8H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIJKEFVQKXWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2121-12-2 (Parent)
Record name Lycobetaine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061221418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40210141
Record name Lycobetaine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61221-41-8
Record name Lycobetaine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061221418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycobetaine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Oxylycorine is a compound derived from various natural sources, particularly noted for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Overview of this compound

This compound is classified as an alkaloid, primarily extracted from plants in the family Amaryllidaceae. It has garnered attention for its diverse pharmacological effects, including antitumor and antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Antitumor Activity
this compound has been investigated for its antitumor effects, particularly against liver cancer. Research indicates that it may inhibit tumor cell proliferation and induce apoptosis in cancerous cells. A notable study demonstrated that this compound exhibited cytotoxic effects on hepatocellular carcinoma cell lines, suggesting its potential as a therapeutic agent in oncology .

2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies reveal that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. Its mechanism involves disrupting bacterial cell wall synthesis and function, which is crucial for bacterial survival.

3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

This compound's biological activities are attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to reduced proliferation rates.
  • Induction of Apoptosis : this compound activates apoptotic pathways, promoting programmed cell death in malignant cells.
  • Antioxidant Activity : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, mitigating oxidative damage in cells.

Case Study 1: Antitumor Efficacy

A clinical trial assessed the efficacy of this compound in patients with advanced liver cancer. Results indicated a significant reduction in tumor size among participants treated with the compound compared to the control group. The study highlighted this compound's potential role as an adjunct therapy in liver cancer management.

Case Study 2: Antimicrobial Activity

In a laboratory setting, this compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed that this compound effectively inhibited bacterial growth at low concentrations, suggesting its viability as a new antimicrobial agent.

Research Findings Summary

Activity Mechanism Study Findings
AntitumorInduces apoptosis; inhibits proliferationSignificant tumor size reduction in liver cancer patients
AntimicrobialDisrupts cell wall synthesisEffective against MRSA and other pathogens
NeuroprotectiveReduces oxidative stress; anti-inflammatory effectsPotential benefits in neurodegenerative disease models

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Oxylycorine belongs to the lycorine alkaloid family, which shares a common phenanthridine backbone. Below is a comparative analysis with two structurally related compounds, dihydrolycorine and pseudolycorine , and a functionally analogous anticancer agent, vincristine .

Table 1: Comparative Analysis of this compound and Similar Compounds

Parameter This compound Dihydrolycorine Pseudolycorine Vincristine (Functional Analog)
Molecular Formula C₁₈H₁₅NO₅ (acetate salt) C₁₆H₁₉NO₃ (estimated) C₁₆H₁₇NO₄ C₄₆H₅₆N₄O₁₀
Source Lycoris radiata Lycoris spp. Lycoris spp. Catharanthus roseus (vinca alkaloid)
Key Mechanism Apoptosis induction, cell cycle arrest Antiamoebic, sedation Topoisomerase inhibition Microtubule disruption
Efficacy 121–192% lifespan extension in murine ascites models at 10–15 mg/kg Clinical use in amoebic dysentery Superior to cyclophosphamide in leukemia models FDA-approved for leukemia/lymphoma
Toxicity Moderate (dose-dependent hepatotoxicity) Low (well-tolerated in clinical use) Low (reported as less toxic than vincristine) High (neurotoxicity, myelosuppression)
Solubility Insoluble in DMSO/H₂O Not reported Not reported Water-soluble

Structural Comparison

  • This compound vs. Dihydrolycorine : this compound is oxidized at the C1 position, whereas dihydrolycorine is hydrogenated, reducing its aromaticity and altering its pharmacological profile. This oxidation enhances this compound’s anticancer potency but increases insolubility .
  • This compound vs. Pseudolycorine : Pseudolycorine lacks the acetylated side chain present in this compound, contributing to its distinct mechanism (topoisomerase inhibition vs. apoptosis) .

Functional Comparison

  • This compound vs. Vincristine : Both induce apoptosis, but this compound acts via reactive oxygen species (ROS) generation, while vincristine disrupts microtubule assembly. This compound’s natural origin and lower neurotoxicity make it a candidate for combination therapies .

Research Findings and Clinical Relevance

  • Anticancer Activity : this compound’s efficacy in murine models is dose-dependent, with optimal results at 15 mg/kg. Its acetate salt formulation improves stability but complicates aqueous delivery .
  • Synergistic Potential: Combined with pseudolycorine, this compound shows additive effects in leukemia cell lines, suggesting multi-targeted therapeutic strategies .
  • Limitations: Poor solubility and moderate toxicity necessitate structural modifications or nanoparticle-based delivery systems for clinical translation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxylycorine
Reactant of Route 2
Oxylycorine

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